Cas no 37491-68-2 (4-(aminomethyl)benzene-1,2-diol)

4-(aminomethyl)benzene-1,2-diol structure
37491-68-2 structure
Product Name:4-(aminomethyl)benzene-1,2-diol
N.o CAS:37491-68-2
MF:C7H9NO2
MW:139.151861906052
MDL:MFCD00870501
CID:922336
PubChem ID:91623
Update Time:2025-05-21

4-(aminomethyl)benzene-1,2-diol Propriedades químicas e físicas

Nomes e Identificadores

    • 4-(Aminomethyl)pyrocatechol hydrobromide
    • 3,4-DIHYDROXYBENZYLAMINE
    • 4-(aminomethyl)-1,2-benzendiol
    • 4-(aminomethyl)benzene-1,2-diol
    • 2,3-dihydroxybenzylamine
    • 3.4-Dioxy-benzylamin
    • 4-Aminomethyl-brenzcatechin
    • 4-aminomethyl-pyrocatechol
    • 4-(Aminomethyl)-1,2-benzenediol
    • DTXSID20902714
    • EINECS 240-382-8
    • DB-008262
    • 37491-68-2
    • BRN 2082211
    • AKOS000134018
    • 1,2-Benzenediol, 4-(aminomethyl)-
    • BDBM50553158
    • CHEBI:139382
    • 3-13-00-02183 (Beilstein Handbook Reference)
    • NSC 263475
    • EN300-82137
    • Q26841323
    • NCI60_002102
    • NSC 263475 (hydrobromide)
    • 4-(aminomethyl)pyrocatechol
    • 4-(aminomethyl)-benzene-1,2-diol
    • CHEMBL2009732
    • (3,4-dihydroxyphenyl)methanamine
    • 3, 4 dihydroxybenzylamine
    • 3,4-dihydroxyl benzylamine
    • SCHEMBL110644
    • 74875C42-3C45-4D9C-A7EC-69ED5F375D69
    • MDL: MFCD00870501
    • Inchi: 1S/C7H9NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2
    • Chave InChI: YFMPSMITLLBENU-UHFFFAOYSA-N
    • SMILES: OC1=C(C=CC(=C1)CN)O

Propriedades Computadas

  • Massa Exacta: 139.06300
  • Massa monoisotópica: 139.063328530g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 108
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -0.1
  • Superfície polar topológica: 66.5Ų

Propriedades Experimentais

  • PSA: 66.48000
  • LogP: 1.25680

4-(aminomethyl)benzene-1,2-diol Preçomais >>

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